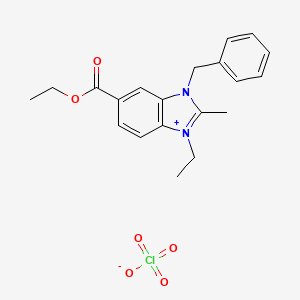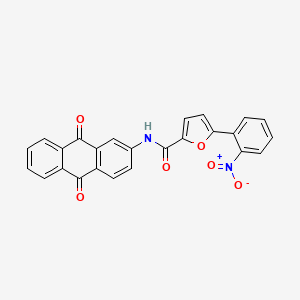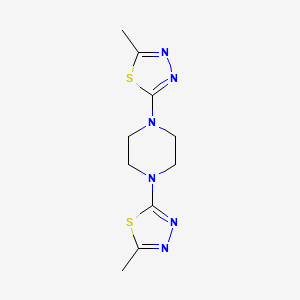![molecular formula C11H14N4O6 B5011999 2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide, also known as RP-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. RP-1 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Applications De Recherche Scientifique
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide has been extensively studied for its potential applications in cancer research. PARP inhibitors such as this compound have been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes. This compound has also been studied for its potential applications in neurodegenerative diseases, as PARP activation has been implicated in the pathogenesis of these diseases.
Mécanisme D'action
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, which helps recruit DNA repair factors to the site of damage. Inhibition of PARP by this compound prevents the formation of these chains and impairs DNA repair, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on cancer cells, this compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide is its potency as a PARP inhibitor, which makes it a useful tool for studying the role of PARP in DNA repair and cell survival. However, this compound has some limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide. One area of interest is the development of more potent and selective PARP inhibitors that may have improved efficacy and reduced toxicity compared to this compound. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Finally, further research is needed to fully understand the safety and efficacy of this compound and other PARP inhibitors in clinical settings.
Méthodes De Synthèse
2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The first step involves the conversion of the acid to its corresponding acid chloride, which is then reacted with 2-amino-1-propanol to yield the intermediate product. The final step involves the reaction of the intermediate with formaldehyde to produce this compound.
Propriétés
IUPAC Name |
2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O6/c1-2-6(5-16)13-11(17)8-3-7(14(18)19)4-9(10(8)12)15(20)21/h3-4,6,16H,2,5,12H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXUJJOSLVGRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl [3-(3-methoxyphenoxy)propyl]malonate](/img/structure/B5011921.png)
![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)


![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)
![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-acetyl-6-methyl-2-{[(phenylthio)methyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012016.png)